4-Amino-5-(2-chloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . The presence of the amino, chloro, and fluoro substituents on the phenyl ring suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring attached to a phenyl ring via a sulfur atom. The phenyl ring would have amino, chloro, and fluoro substituents .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing fluorine and chlorine atoms, as well as the electron-donating amino group . These groups could direct and activate the compound towards certain types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the electronegative fluorine and chlorine atoms could increase its polarity, potentially affecting its solubility, boiling point, and melting point .Scientific Research Applications
Toxicity Studies
4-Amino-5-(2-chloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol derivatives have been studied for their acute toxicity. These derivatives generally belong to the 4th class of toxicity with a range of 357 ± 28–1,250 ± 220 mg/kg. The introduction of various substituents in these molecules can alter their toxicity levels (Safonov, 2018).
Physical-Chemical Properties
The physical and chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol derivatives have been explored. These studies include the synthesis of new derivatives and analysis of their structure through modern physical-chemical methods, confirming their identity chromatographically (Bihdan & Parchenko, 2017).
Biological Activity and Antimicrobial Effects
The 1,2,4-triazole derivatives show a broad spectrum of biological activities. Their use in medical and veterinary practice for the treatment of fungal diseases and the healing of purulent wounds has been studied. These compounds have been shown to exhibit significant antimicrobial and antifungal effects (Ohloblina, Bushuieva, & Parchenko, 2022).
Synthesis and Structural Features
The synthesis and investigation of the physical and chemical properties of 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazoles-3-thiols have been conducted. This research contributes to the search for new biologically active substances (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).
Antiradical Activity
The antiradical activity of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives has been investigated. Some of these compounds show significant antiradical activity against DPPH, a stable free radical, highlighting their potential as antioxidants (Safonov & Nosulenko, 2021).
Interaction with Aldehydes
The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its reactivity with aldehydes has been studied, leading to the formation of new derivatives. This research expands the potential applications of these compounds in chemical syntheses (Zozulynets, Kaplaushenko, & Korzhova, 2021).
Properties
IUPAC Name |
4-amino-3-(2-chloro-5-fluorophenyl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN4S/c9-6-2-1-4(10)3-5(6)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHWPCVPQCECIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NNC(=S)N2N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201141330 | |
Record name | 3H-1,2,4-Triazole-3-thione, 4-amino-5-(2-chloro-5-fluorophenyl)-2,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201141330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858242-67-7 | |
Record name | 3H-1,2,4-Triazole-3-thione, 4-amino-5-(2-chloro-5-fluorophenyl)-2,4-dihydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858242-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-1,2,4-Triazole-3-thione, 4-amino-5-(2-chloro-5-fluorophenyl)-2,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201141330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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